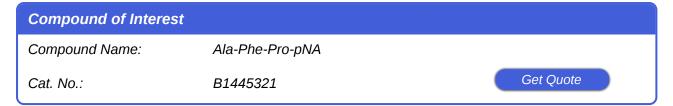


The Chromogenic Substrate Ala-Phe-Pro-pNA: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the chromogenic peptide substrate, **Ala-Phe-Pro-pNA**, and its widely used derivative, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on their physicochemical properties, applications in enzyme kinetics, and detailed experimental protocols.

Core Compound: H-Ala-Phe-Pro-pNA

H-Ala-Phe-Pro-pNA is a tripeptide composed of Alanine, Phenylalanine, and Proline, with a p-nitroanilide (pNA) group conjugated to the C-terminus. The pNA moiety is crucial for its function as a chromogenic substrate. When the amide bond between the peptide and the pNA group is cleaved by a protease, the release of p-nitroaniline results in a yellow-colored product that can be quantified spectrophotometrically.

Common Derivative: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

A frequently utilized variant in research is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This modified peptide includes an N-terminal succinyl group, which can enhance solubility and alter substrate specificity. The core peptide sequence is extended to Ala-Ala-Pro-Phe, making it a preferred substrate for chymotrypsin-like serine proteases.



Physicochemical Properties

The following table summarizes the key quantitative data for both H-**Ala-Phe-Pro-pNA** and its N-Succinyl derivative.

Property	H-Ala-Phe-Pro-pNA	N-Succinyl-Ala-Ala-Pro- Phe p-nitroanilide
Molecular Formula	C23H27N5O5	C30H36N6O9
Molecular Weight	453.5 g/mol	624.6 g/mol

Applications in Enzymology

Both **Ala-Phe-Pro-pNA** and its derivatives are invaluable tools for studying protease activity. Their primary applications include:

- Enzyme Activity Assays: To measure the catalytic activity of specific proteases.
- Enzyme Kinetics: To determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
- Inhibitor Screening: To identify and characterize inhibitors of proteases, which is crucial in drug discovery.

H-Ala-Phe-Pro-pNA is a known substrate for tripeptidyl peptidase.[1] The N-Succinyl derivative is a well-established substrate for a range of serine proteases, including:

- Chymotrypsin
- · Cathepsin G
- Subtilisin

Experimental Protocols General Principle of the Chromogenic Assay



The enzymatic assay relies on the hydrolysis of the p-nitroanilide substrate by a protease. The release of p-nitroaniline (pNA) leads to an increase in absorbance at a specific wavelength, typically between 390 and 410 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.

Detailed Protocol for Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

This protocol provides a step-by-step guide for a typical chymotrypsin assay in a 96-well microplate format.

Materials:

- N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
- Chymotrypsin (Enzyme)
- Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

- Preparation of Stock Solutions:
 - Substrate Stock Solution: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 10 mM.
 - Enzyme Stock Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). The final concentration will depend on the specific activity of the enzyme lot.
 - Assay Buffer: Prepare the Tris buffer and ensure the pH is accurately adjusted.
- Assay Setup:



- Add the desired volume of assay buffer to each well of the 96-well plate.
- Add the appropriate volume of the enzyme solution to the wells. Include a blank control
 with no enzyme.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
- Initiation of the Reaction:
 - Add the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.
 - Immediately start monitoring the change in absorbance at 405-410 nm in the microplate reader.
- Data Acquisition and Analysis:
 - Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
 - Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance versus time plot.
 - The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline ($\epsilon \approx 8800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm).

Visual Representations Enzymatic Cleavage of Ala-Phe-Pro-pNA



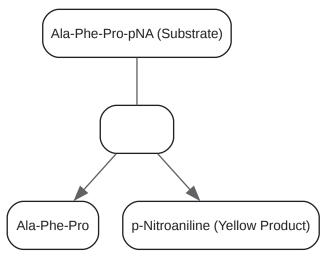


Figure 1: Enzymatic Cleavage of Ala-Phe-Pro-pNA

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Figure 1: Enzymatic Cleavage of Ala-Phe-Pro-pNA

Experimental Workflow for a Microplate-Based Enzyme Assay



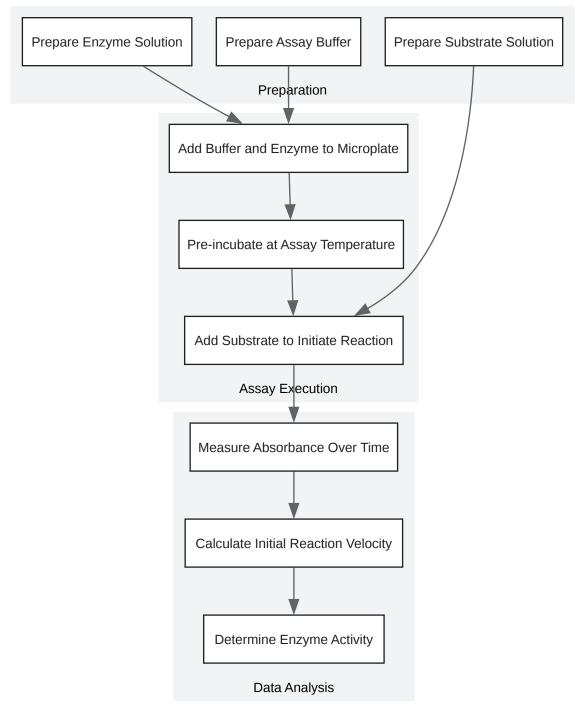


Figure 2: Workflow for Microplate-Based Enzymatic Assay

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Figure 2: Workflow for Microplate-Based Enzymatic Assay



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References

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